molecular formula C8H14O2 B8684247 7-Hydroxyoct-1-en-3-one CAS No. 51270-07-6

7-Hydroxyoct-1-en-3-one

Cat. No.: B8684247
CAS No.: 51270-07-6
M. Wt: 142.20 g/mol
InChI Key: GCQKSUBRRRYFCI-UHFFFAOYSA-N
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Description

7-Hydroxyoct-1-en-3-one is an aliphatic hydroxy ketone featuring a hydroxyl group at position 7, a conjugated enone system (C1–C2 double bond), and a ketone at position 3. Its structure confers unique physicochemical properties, such as polarity from the hydroxyl group and reactivity from the α,β-unsaturated ketone.

Properties

CAS No.

51270-07-6

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

7-hydroxyoct-1-en-3-one

InChI

InChI=1S/C8H14O2/c1-3-8(10)6-4-5-7(2)9/h3,7,9H,1,4-6H2,2H3

InChI Key

GCQKSUBRRRYFCI-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)C=C)O

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Analysis

Key compounds for comparison (based on evidence):

7-Chloro-7-methyl-3-methyleneoct-1-ene (CAS 26492-09-1, )

5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318, )

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Key Functional Groups Reactivity Insights
7-Hydroxyoct-1-en-3-one (hypothetical) C₈H₁₄O₂ Hydroxyl (C7), α,β-unsaturated ketone (C1–C3) Susceptible to keto-enol tautomerism, Michael additions
7-Chloro-7-methyl-3-methyleneoct-1-ene C₉H₁₃Cl Chloro (C7), methyl (C7), terminal alkene (C1) Electrophilic substitution (Cl), alkene reactivity
5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone C₂₁H₂₄O₃ Aromatic rings, methoxy (C5), ketone (C3) Aromatic stabilization, electron-donating effects (methoxy)

Key observations :

  • Polarity : The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to the chloro and methyl groups in 7-chloro-7-methyl-3-methyleneoct-1-ene .
  • Reactivity : The α,β-unsaturated ketone in this compound enables conjugate additions, contrasting with the electrophilic chlorination and alkene reactions in ’s compound.
  • Aromatic vs.

Yield comparison :

  • reports ~80% yields for pyrrolidinone derivatives using sodium amalgam reduction . Similar efficiency might be expected for this compound if analogous steps are employed.

Physicochemical Properties (Inferred)

Table 2: Hypothetical Property Comparison
Property This compound 7-Chloro-7-methyl-3-methyleneoct-1-ene 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone
Boiling Point High (due to -OH) Moderate (non-polar substituents) Very high (aromatic mass)
Solubility Polar solvents (e.g., H₂O, MeOH) Non-polar solvents (e.g., hexane) Moderate (balanced by aryl groups)
Stability Keto-enol tautomerism Stable (alkyl/Cl substituents) Stabilized by resonance (aryl)

Notes:

  • The hydroxyl group in this compound increases water solubility compared to the chloro analog .
  • The conjugated enone system may lead to UV absorption ~250 nm, similar to α,β-unsaturated ketones in .

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